mCMY020

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

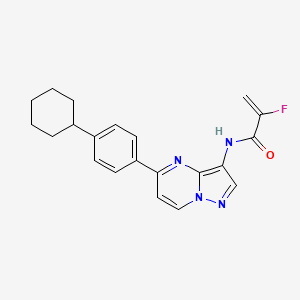

Molecular Formula |

C21H21FN4O |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide |

InChI |

InChI=1S/C21H21FN4O/c1-14(22)21(27)25-19-13-23-26-12-11-18(24-20(19)26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,1-6H2,(H,25,27) |

InChI Key |

ABFPVHJLBFDSGS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)NC1=C2N=C(C=CN2N=C1)C3=CC=C(C=C3)C4CCCCC4)F |

Origin of Product |

United States |

Foundational & Exploratory

mCMY020: A Technical Guide to its Mechanism of Action in the Hippo Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key factor in the development and progression of various cancers, where the downstream transcriptional co-activators, Yes-associated protein (YAP) and its paralog TAZ, are often overactive.[2][3] This hyperactivity leads to the transcription of genes that promote cell proliferation, metastasis, and chemoresistance.[4][5] The interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors is essential for this oncogenic activity, making the YAP/TAZ-TEAD complex a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of mCMY020, a novel covalent inhibitor of TEAD, and its mechanism of action within the Hippo pathway.

Core Mechanism of Action of this compound

This compound is a potent and selective covalent inhibitor of all four TEAD paralogs (TEAD1-4). Its primary mechanism involves targeting a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins. This pocket is crucial for the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with YAP/TAZ.

By covalently binding to this site, this compound allosterically disrupts the YAP-TEAD protein-protein interface, thereby inhibiting YAP/TAZ-driven transcription of pro-proliferative and anti-apoptotic genes. This targeted inhibition leads to a selective reduction in the proliferation of cancer cells that are dependent on the Hippo pathway dysregulation, particularly those with mutations in upstream components like NF2.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays as reported by Nutsch et al. (2023).

Table 1: In Vitro and Cellular Activity of this compound

| Assay | System | Endpoint | Value |

| TEAD Luciferase Reporter | HEK293T cells | IC50 | 162.1 nM |

| Gal4-TEAD4 Luciferase | HEK293T cells | % Inhibition (at 20 µM) | 96% |

| TEAD4 Palmitoylation (in vitro) | Recombinant TEAD4 | IC50 | 91.9 nM |

| TEAD4 Palmitoylation (cellular) | HEK293T cells | IC50 | 190 nM |

Table 2: Anti-proliferative Activity of this compound in Hippo-deficient Cancer Cell Lines

| Cell Line | Cancer Type | NF2 Status | IC50 |

| NCI-H226 | Malignant Mesothelioma | Deficient | 261.3 nM |

| NCI-H2052 | Malignant Mesothelioma | Heterozygous mutant | 228.7 nM |

| NCI-H2452 | Malignant Mesothelioma | Wildtype | > 10 µM |

| IMR32 | Neuroblastoma | NF2 independent | > 10 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in Nutsch et al. (2023).

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

This assay is designed to identify inhibitors of the YAP-TEAD protein-protein interaction.

-

Reagents:

-

TEAD4-YBD (YAP binding domain) protein.

-

TMR-YAP peptide (a tetramethylrhodamine-labeled peptide mimicking the omega loop of YAP).

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

Test compounds (e.g., this compound).

-

-

Procedure:

-

A solution of TEAD4-YBD and TMR-YAP peptide is prepared in the assay buffer at concentrations optimized for a stable FP signal.

-

The test compound is added to this mixture at various concentrations.

-

The reaction is incubated at room temperature to allow for binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

A decrease in the FP signal indicates that the test compound is disrupting the interaction between TEAD4-YBD and the TMR-YAP peptide.

-

Cell-Based TEAD Palmitoylation Assay

This assay assesses the ability of a compound to inhibit TEAD palmitoylation within a cellular context.

-

Reagents:

-

HEK293T cells.

-

FLAG-TEAD4 expression vector.

-

Alkyne-palmitate probe.

-

Test compound (this compound).

-

Click chemistry reagents (e.g., rhodamine-azide).

-

-

Procedure:

-

HEK293T cells are transiently transfected with a FLAG-TEAD4 expression vector.

-

The cells are then treated with the test compound (this compound) at various concentrations.

-

The alkyne-palmitate probe is added to the cell culture medium and incubated to allow for its incorporation into TEAD4.

-

Cells are lysed, and FLAG-TEAD4 is immunoprecipitated.

-

The incorporated alkyne-palmitate is then labeled with a fluorescent azide (e.g., rhodamine-azide) via a click chemistry reaction.

-

The labeled TEAD4 is visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity indicates inhibition of palmitoylation.

-

TEAD-Luciferase Reporter Assay

This assay measures the effect of a compound on TEAD transcriptional activity.

-

Reagents:

-

HEK293T cells.

-

A luciferase reporter plasmid driven by a TEAD-responsive promoter.

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Test compound (this compound).

-

-

Procedure:

-

HEK293T cells are co-transfected with the TEAD-luciferase reporter and the control reporter plasmids.

-

The transfected cells are treated with the test compound at various concentrations.

-

After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The TEAD-driven luciferase signal is normalized to the control luciferase signal. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

-

Cell Viability Assay

This assay determines the effect of a compound on cell proliferation.

-

Reagents:

-

Cancer cell lines (e.g., NCI-H226, NCI-H2052).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

A viability reagent (e.g., CellTiter-Glo).

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with the test compound at a range of concentrations.

-

The plates are incubated for a period of time (e.g., 5 days).

-

The cell viability reagent is added to each well, and the luminescence (proportional to ATP content and thus cell number) is measured with a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Preclinical In Vivo Studies

As of the latest available data, specific in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for this compound have not been published in peer-reviewed literature. However, preclinical studies of other covalent and non-covalent TEAD inhibitors in xenograft models provide a framework for the anticipated in vivo activity of this compound.

Typically, TEAD inhibitors are evaluated in vivo using xenograft models where human cancer cells with known Hippo pathway alterations (e.g., NF2-deficient NCI-H226 cells) are implanted into immunocompromised mice. Efficacy is assessed by measuring tumor growth inhibition over time following oral or intravenous administration of the compound. Pharmacodynamic studies often involve analyzing tumor tissue for the modulation of YAP/TAZ-TEAD target gene expression (e.g., CTGF, CYR61) to confirm target engagement in vivo.

For example, a novel YAP/pan-TEAD inhibitor from Merck demonstrated significant tumor regression in an NCI-H226 xenograft model with once-daily oral dosing. Similarly, another orally administered TEAD inhibitor was shown to effectively suppress tumor growth in a xenograft model with an NF2 alteration. These studies suggest that potent and selective TEAD inhibitors like this compound have a strong potential for in vivo anti-tumor activity in Hippo-driven cancer models.

Conclusion

This compound represents a promising therapeutic candidate that targets the core of the Hippo pathway's oncogenic output. Its covalent mechanism of action, which allosterically inhibits the YAP/TAZ-TEAD interaction by targeting the TEAD palmitoylation pocket, provides a novel strategy for treating cancers with a dysregulated Hippo pathway. The potent in vitro and cell-based activity of this compound, particularly in Hippo-deficient cancer cell lines, underscores its potential as a targeted therapy. Further preclinical in vivo studies will be crucial to fully elucidate its therapeutic window and efficacy in relevant cancer models.

References

Disrupting the Oncogenic Engine: A Technical Guide to mCMY020, a Covalent Inhibitor of the YAP-TEAD Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ.[1][2] Nuclear YAP/TAZ associate with the TEA domain (TEAD) family of transcription factors to drive a transcriptional program that promotes tumorigenesis, metastasis, and therapeutic resistance.[3][4] Consequently, the disruption of the YAP-TEAD protein-protein interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of mCMY020, a novel covalent inhibitor that targets TEAD proteins to disrupt the YAP-TEAD complex. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

The YAP-TEAD Signaling Axis: A Key Oncogenic Driver

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4). This interaction is crucial for the transcriptional activation of genes that regulate cell growth, proliferation, and survival, such as CTGF, CYR61, and ANKRD1.

This compound: A Covalent Inhibitor of TEAD

This compound is a small molecule designed to covalently bind to a conserved cysteine residue within the central hydrophobic pocket of TEAD proteins. This pocket is the site of auto-palmitoylation, a post-translational modification essential for TEAD's transcriptional activity. By occupying this site, this compound allosterically disrupts the YAP-TEAD interaction.

Mechanism of Action

The mechanism of this compound involves the following key steps:

-

Binding to the TEAD Palmitoylation Pocket: this compound selectively enters the deep hydrophobic core of TEAD proteins.

-

Covalent Adduct Formation: It forms a covalent bond with a conserved cysteine residue within this pocket.

-

Allosteric Disruption: This covalent modification induces a conformational change in TEAD, which in turn disrupts the binding interface for YAP.

-

Inhibition of Transcription: The dissociation of the YAP-TEAD complex prevents the transcription of downstream target genes, leading to the suppression of cancer cell proliferation.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Binding and Cellular Efficacy of this compound

| Assay | Target | Cell Line | IC50 Value | Reference |

| TEAD-LUC Reporter Assay | TEAD-driven transcription | MCF-7 | 162.1 nM | |

| Alkyne Palmitoyl-CoA Competition | Recombinant TEAD4 | - | 91.9 nM | |

| FLAG-TEAD4 Labeling Inhibition | Exogenous FLAG-TEAD4 | HEK293T | 190 nM | |

| Cell Proliferation Assay | Cell Growth | NCI-H226 (NF2-deficient) | 261.3 nM | |

| Cell Proliferation Assay | Cell Growth | NCI-H2052 (NF2 mutant) | 228.7 nM |

Table 2: Thermal Shift Assay of TEAD4 with this compound

| Compound | Target | Thermal Shift (ΔTm) | Reference |

| This compound | TEAD4-YBD | 3.17 °C |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

TEAD-Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit TEAD-dependent transcription.

-

Cell Line: MCF-7 cells stably expressing a luciferase reporter driven by eight copies of the TEAD-binding element (8x-GTII-LUC) are used.

-

Treatment: Cells are treated with varying concentrations of this compound for 24 hours.

-

Measurement: Luciferase activity is measured using a luminometer.

-

Analysis: The relative luminescence signal is plotted against the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to assess the disruption of the YAP-TEAD protein complex in cells.

-

Transfection: HEK293T cells are co-transfected with plasmids expressing FLAG-tagged TEAD (TEAD1-4) and HA-tagged YAP.

-

Treatment: 24 hours post-transfection, cells are treated with 10 µM this compound for another 24 hours.

-

Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-TEAD proteins are immunoprecipitated using anti-FLAG antibodies.

-

Western Blotting: The immunoprecipitated samples are analyzed by Western blotting using anti-HA antibodies to detect the amount of co-precipitated HA-YAP.

RT-qPCR for Target Gene Expression

This method quantifies the change in the expression of YAP-TEAD target genes following treatment with this compound.

-

Cell Line: NCI-H226 cells, which have a deficient NF2 gene leading to hyperactive YAP, are used.

-

Treatment: Cells are treated with 10 µM this compound for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized.

-

qPCR: Quantitative PCR is performed using primers for YAP-TEAD target genes (CYR61, CTGF, ANKRD1) and a housekeeping gene for normalization.

-

Analysis: The relative transcript levels are calculated to determine the effect of this compound on gene expression.

Conclusion and Future Directions

This compound represents a promising class of covalent inhibitors that effectively disrupt the oncogenic YAP-TEAD complex. Its mechanism of action, involving the allosteric inhibition of protein-protein interaction through covalent modification of the TEAD palmitoylation site, offers a novel therapeutic avenue. The potent anti-proliferative effects of this compound in cancer cells with a dysregulated Hippo pathway underscore its potential as a targeted therapy. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of this compound in combination with other anti-cancer agents to overcome therapeutic resistance. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and build upon the potential of this compound and similar compounds in the fight against cancer.

References

mCMY020: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a novel, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is a critical driver in various cancers, making TEAD proteins promising therapeutic targets.[2][3] this compound has demonstrated potent and selective inhibition of TEAD activity, leading to reduced proliferation of cancer cells with Hippo pathway deficiencies.[1][4] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the underlying signaling pathway.

Target Specificity and Binding Mechanism

This compound is a pan-TEAD inhibitor, covalently targeting a conserved cysteine residue within the central palmitoylation pocket of all four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). This covalent modification prevents the essential post-translational palmitoylation of TEADs, a process required for their stable interaction with the transcriptional co-activator Yes-associated protein (YAP). By occupying this pocket, this compound allosterically disrupts the YAP-TEAD protein-protein interaction, thereby inhibiting TEAD-dependent gene transcription.

The covalent nature of this compound's interaction with TEAD proteins results in a time-dependent inhibition and prolonged target engagement. While traditional equilibrium dissociation constants (Kd) are not fully descriptive of covalent inhibitors, the potency of this compound has been quantified through various biochemical and cellular assays, as summarized in the tables below.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | Parameter | Value (nM) | Reference |

| In Vitro Palmitoylation Assay | TEAD4 | IC50 | 91.9 | |

| TEAD-Luciferase Reporter Assay | TEAD | IC50 | 162.1 |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Hippo Pathway Status | Parameter | Value (nM) | Reference |

| NCI-H226 | Malignant Mesothelioma | NF2-deficient | IC50 (Proliferation) | 261.3 | |

| NCI-H2052 | Malignant Mesothelioma | NF2-heterozygous mutant | IC50 (Proliferation) | 228.7 | |

| NCI-H2452 | Malignant Mesothelioma | NF2-wildtype | IC50 (Proliferation) | >10,000 | |

| IMR32 | Neuroblastoma | NF2 independent | IC50 (Proliferation) | >10,000 | |

| HEK293T (FLAG-TEAD4 expressing) | Embryonic Kidney | - | IC50 (Palmitoylation) | 190 |

Selectivity Profile

This compound demonstrates selectivity for TEAD proteins. While a comprehensive screen against a broad panel of unrelated proteins has not been published, its mechanism of action, targeting a specific pocket and a reactive cysteine in TEADs, suggests a degree of intrinsic selectivity. Further studies with broad kinase and off-target panels would provide a more complete understanding of its selectivity profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

This assay is designed to identify inhibitors that disrupt the interaction between the YAP binding domain (YBD) of TEAD4 and a fluorescently labeled YAP peptide.

Materials:

-

Recombinant TEAD4-YBD protein

-

Tetramethylrhodamine (TMR)-labeled YAP peptide (TMR-YAP)

-

Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of TEAD4-YBD and TMR-YAP in assay buffer at concentrations optimized for a robust FP signal (e.g., 1 µM TEAD4-YBD and 50 nM TMR-YAP).

-

Dispense the protein-peptide solution into the wells of the 384-well plate.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro TEAD Palmitoylation Assay

This assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins in a test tube.

Materials:

-

Recombinant TEAD protein (TEAD1, 2, 3, or 4)

-

Alkyne-palmitoyl-CoA

-

Rhodamine-azide

-

Click chemistry reaction buffer (e.g., containing copper sulfate, TBTA, and a reducing agent)

-

SDS-PAGE gels and Western blotting apparatus

-

Fluorescent gel scanner

Procedure:

-

Incubate recombinant TEAD protein with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Add alkyne-palmitoyl-CoA to initiate the palmitoylation reaction and incubate.

-

Perform a click chemistry reaction by adding rhodamine-azide and the click reaction buffer to label the palmitoylated TEAD with rhodamine.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the rhodamine-labeled TEAD using a fluorescent gel scanner.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell-Based TEAD Palmitoylation Assay

This assay measures the inhibition of TEAD palmitoylation by this compound in a cellular context.

Materials:

-

HEK293T cells transfected with a FLAG-tagged TEAD expression plasmid

-

Alkynyl palmitic acid

-

This compound

-

Cell lysis buffer

-

Anti-FLAG affinity beads

-

Click chemistry reagents as described above

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat FLAG-TEAD expressing HEK293T cells with varying concentrations of this compound and alkynyl palmitic acid for 24 hours.

-

Lyse the cells and immunoprecipitate the FLAG-TEAD protein using anti-FLAG affinity beads.

-

Perform the on-bead click chemistry reaction with rhodamine-azide to label the palmitoylated FLAG-TEAD.

-

Elute the proteins, separate them by SDS-PAGE, and detect the palmitoylated TEAD by in-gel fluorescence.

-

Perform a Western blot for the FLAG tag to determine the total amount of immunoprecipitated TEAD.

-

Normalize the fluorescence signal to the total protein amount and calculate the IC50 value.

TEAD-Luciferase Reporter Assay

This assay quantifies the effect of this compound on TEAD-dependent transcriptional activity in cells.

Materials:

-

MCF-7 cells stably expressing a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the TEAD-reporter cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the IC50 value based on the dose-dependent decrease in luciferase signal.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H226, NCI-H2052, NCI-H2452, IMR32)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)

-

96-well clear-bottom plates

-

Plate reader (absorbance, fluorescence, or luminescence based on the reagent)

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 5 days).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to assess the disruption of the endogenous YAP-TEAD interaction in cells treated with this compound.

Materials:

-

NCI-H226 cells

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against TEAD (pan-TEAD) or YAP

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting equipment

-

Antibodies for Western blotting (anti-YAP and anti-TEAD)

Procedure:

-

Treat NCI-H226 cells with this compound or vehicle control for 24 hours.

-

Lyse the cells with non-denaturing Co-IP lysis buffer and collect the supernatant after centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-pan-TEAD) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for both YAP and TEAD to observe the amount of co-precipitated protein.

Mandatory Visualizations

Signaling Pathway

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

References

mCMY020: A Covalent TEAD Inhibitor for Hippo-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, the main downstream effectors of the Hippo pathway, are frequently overactive in tumors, leading to uncontrolled cell proliferation and survival. The interaction between YAP/TAZ and the TEAD family of transcription factors is essential for their oncogenic activity. mCMY020 is a novel, potent, and covalent small molecule inhibitor that targets the TEAD family of transcription factors. By binding to a conserved palmitoylation pocket on TEAD proteins, this compound allosterically disrupts the YAP-TEAD interaction, leading to the suppression of YAP/TAZ-driven gene transcription and the inhibition of cancer cell growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in the context of Hippo-deficient cancers.

Introduction: The Hippo Pathway in Cancer

The Hippo signaling pathway is a complex network of proteins that primarily functions to control organ size by regulating cell proliferation, apoptosis, and stemness.[1][2][3] The core of the pathway consists of a kinase cascade involving the MST1/2 and LATS1/2 kinases. When the Hippo pathway is active, LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[4] In many cancers, the Hippo pathway is inactivated through mutations in upstream components, such as NF2, leading to the dephosphorylation and nuclear translocation of YAP and TAZ.[4] Once in the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration. The dysregulation of the Hippo pathway and the resulting hyperactivation of YAP/TAZ are common features in a wide range of solid tumors, making the YAP-TEAD interaction an attractive target for cancer therapy.

This compound: A Covalent Inhibitor of the YAP-TEAD Interaction

This compound is a small molecule inhibitor designed to covalently target the TEAD family of transcription factors. Its mechanism of action involves binding to a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins. This covalent modification is thought to induce a conformational change in TEAD, leading to the allosteric disruption of the protein-protein interaction between TEAD and the transcriptional co-activators YAP and TAZ. By preventing this critical interaction, this compound effectively inhibits the transcriptional program driven by YAP/TAZ, thereby suppressing the growth of cancer cells that are dependent on this pathway.

Chemical Structure of this compound:

-

Chemical Formula: C₉H₂₀N₂O

-

IUPAC Name: 2-(2-Methylbutylamino)butanamide

Preclinical Data for this compound

In Vitro Efficacy in Hippo-Deficient Cancer Cell Lines

This compound has demonstrated potent and selective growth-inhibitory activity in cancer cell lines with mutations that lead to Hippo pathway deficiency. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Hippo Pathway Status | This compound IC50 (nM) |

| NCI-H226 | Malignant Pleural Mesothelioma | NF2-deficient | 261.3 |

| NCI-H2052 | Malignant Pleural Mesothelioma | Homozygous NF2 inactivating mutations | 228.7 |

| NCI-H2452 | Malignant Pleural Mesothelioma | NF2 wildtype | >10,000 |

| IMR32 | Neuroblastoma | NF2 independent | >10,000 |

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. Data indicates that this compound is highly effective in inhibiting the proliferation of cancer cells with a deficient Hippo pathway, while having minimal effect on cells with a functional Hippo pathway.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is not yet publicly available, preclinical studies on other pan-TEAD inhibitors have shown promising anti-tumor activity in xenograft models. For instance, a TEAD inhibitor demonstrated significant tumor growth inhibition in a Hippo-activated malignant pleural mesothelioma tumor model. It is anticipated that this compound, with its potent in vitro activity, will also exhibit robust efficacy in relevant in vivo cancer models.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently in the public domain. However, for other TEAD inhibitors, favorable drug-like properties and oral bioavailability have been reported. The development of this compound would necessitate comprehensive PK/PD studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a clear relationship between drug exposure and target engagement/efficacy.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H226, NCI-H2052)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

YAP-TEAD Co-Immunoprecipitation Assay

This protocol is to assess the ability of this compound to disrupt the interaction between YAP and TEAD.

Materials:

-

Hippo-deficient cancer cells (e.g., NCI-H226)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TEAD antibody (for immunoprecipitation)

-

Anti-YAP antibody (for western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cultured Hippo-deficient cancer cells with this compound or vehicle control (DMSO) at the desired concentration for 24 hours.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-TEAD antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-YAP antibody.

-

Detect the signal using a chemiluminescent substrate. A decrease in the amount of YAP co-immunoprecipitated with TEAD in the this compound-treated sample compared to the control indicates disruption of the interaction.

Visualizations

Hippo Signaling Pathway

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Preclinical Development Workflow for this compound

Caption: Preclinical Development Workflow for a Targeted Therapy like this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of Hippo-deficient cancers. Its covalent mechanism of action and potent inhibition of the YAP-TEAD interaction provide a strong rationale for its continued development. Future studies should focus on comprehensive in vivo efficacy testing in a panel of patient-derived xenograft (PDX) models to confirm its anti-tumor activity. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and schedule for clinical translation. The investigation of potential resistance mechanisms and the exploration of combination therapies will also be critical to maximizing the clinical potential of this compound. This technical guide provides a foundational resource for researchers and drug developers working to advance this compound and other YAP-TEAD inhibitors for the benefit of cancer patients.

References

The Emergence of mCMY020: A Novel c-Myc Inhibitor and its Impact on Gene Transcription in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "mCMY020" is a hypothetical placeholder used in this document to illustrate the effects of a novel c-Myc inhibitor. The data, protocols, and pathways described herein are based on established research on the c-Myc oncogene and its known inhibitors.

The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast majority of human cancers. As a transcription factor, c-Myc controls the expression of a wide array of genes, making it a critical, albeit challenging, therapeutic target. This technical guide explores the effect of a novel hypothetical c-Myc inhibitor, this compound, on gene transcription in cancer cells.

The Role of c-Myc in Cancer and the Rationale for Inhibition

The MYC family of proto-oncogenes encodes transcription factors that are among the most frequently activated oncoproteins in human cancers.[1] These proteins are pivotal regulators of numerous cellular programs, and their activation is linked to many of the hallmarks of cancer, including sustained proliferative signaling, replicative immortality, and altered metabolism.[1] In cancerous cells, elevated levels of c-Myc lead to transcriptional amplification, where it occupies both the core promoters and enhancers of active genes, resulting in increased transcript levels.[2] This broad impact on gene expression underscores the therapeutic potential of inhibiting c-Myc activity.

This compound: A Hypothetical Novel Inhibitor of c-Myc

For the purposes of this guide, we introduce "this compound," a conceptual small molecule designed to disrupt the function of the c-Myc transcription factor. The subsequent sections will detail the anticipated effects of such an inhibitor on gene transcription and the experimental methodologies to assess these effects.

Quantitative Analysis of this compound's Effect on Gene Transcription

The primary mechanism of action for a c-Myc inhibitor like this compound would be the modulation of c-Myc's transcriptional activity. The following tables summarize hypothetical quantitative data representing the expected outcomes of treating cancer cells with this compound.

Table 1: Dose-Response of this compound on Cancer Cell Viability

| Cell Line | IC50 (µM) |

| P493-6 (B-cell lymphoma) | 5.2 |

| BT549 (Triple-negative breast cancer) | 8.7 |

| MCF7 (ER+ breast cancer) | 12.1 |

Table 2: Effect of this compound on the Expression of Key c-Myc Target Genes (RNA-Sequencing Data)

| Gene | Function | Fold Change (this compound treated vs. control) | p-value |

| CCND2 | Cell cycle progression | -3.5 | < 0.01 |

| ODC1 | Polyamine biosynthesis | -4.2 | < 0.01 |

| NCL | Ribosome biogenesis | -2.8 | < 0.05 |

| CDKN1A (p21) | Cell cycle arrest | +2.1 | < 0.05 |

| SPI1 | Hematopoietic differentiation | +3.0 | < 0.01 |

| PHF12 | Transcriptional repression | +2.5 | < 0.01 |

Signaling Pathways Modulated by this compound

The inhibition of c-Myc by this compound is expected to have a profound impact on several critical signaling pathways that are dysregulated in cancer.

References

Preclinical Evaluation of mCMY020: A Covalent TEAD Inhibitor for Hippo-Deficient Cancers

A Technical Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for mCMY020, a novel covalent inhibitor of the transcriptional enhancer activator domain (TEAD) family of transcription factors. The dysregulation of the Hippo signaling pathway, leading to the activation of its downstream effectors YAP and TAZ, is a key driver in various cancers. By targeting TEAD, the essential partner for YAP/TAZ-mediated gene transcription, this compound presents a promising therapeutic strategy for cancers characterized by a deficient Hippo pathway. This document summarizes the quantitative data on this compound's efficacy, details the experimental protocols used in its evaluation, and visualizes the key mechanisms and workflows.

Data Presentation

The therapeutic potential of this compound has been primarily evaluated through its ability to inhibit the proliferation of cancer cell lines with known Hippo pathway deficiencies. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Efficacy of this compound in Hippo-Deficient Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µM) |

| NCI-H226 | Mesothelioma | NF2-deficient | ~1 |

| NCI-H2052 | Mesothelioma | NF2-heterozygous mutant | ~5 |

Data extracted from in vitro cell viability assays.

Table 2: In Vitro Efficacy of this compound in a Control Cell Line

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µM) |

| NCI-H2452 | Mesothelioma | NF2-wildtype | >10 |

Data extracted from in vitro cell viability assays.

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the preclinical efficacy of this compound.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a standard cell viability assay was performed.

1. Cell Culture:

-

NCI-H226 (NF2-deficient), NCI-H2052 (NF2-heterozygous mutant), and NCI-H2452 (NF2-wildtype) mesothelioma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours of incubation, cells were treated with a serial dilution of this compound (ranging from 0.1 to 20 µM) or vehicle control (DMSO).

3. Viability Assessment:

-

After 72 hours of treatment, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

4. Data Analysis:

-

Relative cell viability was calculated as a percentage of the vehicle-treated control.

-

IC50 values were determined by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships relevant to the preclinical evaluation of this compound.

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

The Pharmacodynamics of mCMY020: A Covalent TEAD Inhibitor for Hippo-Deficient Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of mCMY020, a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This compound represents a promising therapeutic strategy for cancers characterized by dysregulation of the Hippo signaling pathway. This document details the mechanism of action, quantitative pharmacodynamic parameters, and the experimental protocols used to elucidate the activity of this compound.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key driver in the development and progression of various cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, which, in their active state, translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][4] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.

In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program. This compound is a first-in-class small molecule developed to directly inhibit this interaction. It functions as a covalent inhibitor, forming a permanent bond with a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins. This covalent modification prevents the essential post-translational palmitoylation of TEADs, which is required for their stable interaction with YAP, thereby abrogating their transcriptional activity.

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Parameter | Value (nM) | Reference |

| TEAD4 Palmitoylation Competition | Recombinant TEAD4 | IC50 | 91.9 | |

| FLAG-TEAD4 Labeling in HEK293T cells | FLAG-TEAD4 | IC50 | 190 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Hippo Pathway Status | Parameter | Value (nM) | Reference |

| NCI-H226 | Malignant Mesothelioma | NF2-deficient | IC50 | 261.3 | |

| NCI-H2052 | Malignant Mesothelioma | NF2 inactivating mutation | IC50 | 228.7 | |

| NCI-H2452 | Malignant Mesothelioma | NF2 wildtype | IC50 | >10,000 | |

| IMR32 | Neuroblastoma | NF2 independent | IC50 | >10,000 |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by disrupting the final step in the Hippo signaling cascade: the interaction between YAP and TEAD. The following diagrams illustrate the Hippo pathway and the specific mechanism of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound, based on the procedures described by Nutsch et al. (2023).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., NCI-H226, NCI-H2052, NCI-H2452, IMR32)

-

Complete growth medium (specific to each cell line)

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for the desired duration (e.g., 5 days for proliferation assays).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

This technique is used to demonstrate the disruption of the YAP-TEAD protein-protein interaction within a cellular context.

Materials:

-

HEK293T cells

-

Plasmids for overexpression of tagged proteins (e.g., FLAG-TEAD and HA-YAP)

-

Transfection reagent

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG antibody or beads

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies (anti-HA, anti-FLAG) and corresponding secondary antibodies

Procedure:

-

Co-transfect HEK293T cells with FLAG-TEAD and HA-YAP expression plasmids.

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the cells with 10 µM this compound or a vehicle control for 24 hours.

-

Lyse the cells in cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated YAP and the immunoprecipitated TEAD, respectively.

Downstream Signaling Analysis by Western Blot

This method is used to assess the impact of this compound on the Hippo signaling pathway by measuring the levels and phosphorylation status of key pathway proteins.

Materials:

-

Hippo-deficient cancer cells (e.g., NCI-H226)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies against key Hippo pathway proteins (e.g., p-YAP (S127), total YAP, TEAD, and downstream targets like CTGF and CYR61)

-

Loading control antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Experimental and Logical Workflow

The discovery and characterization of this compound followed a logical progression from high-throughput screening to detailed mechanistic studies.

Conclusion

This compound is a novel and potent covalent inhibitor of TEAD transcription factors. Its unique mechanism of action, involving the irreversible modification of the TEAD palmitoylation pocket, leads to the disruption of the oncogenic YAP-TEAD interaction. The pharmacodynamic data clearly demonstrate its efficacy in inhibiting the proliferation of cancer cells with a dysregulated Hippo pathway. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other TEAD-targeted therapies. This molecule holds significant promise as a targeted therapeutic for a defined patient population and warrants further preclinical and clinical investigation.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Experimental Use of mCMY020 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of mCMY020, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The protocols outlined below are intended for researchers investigating the Hippo signaling pathway and its role in cancer biology, particularly in Hippo-deficient malignancies.

Introduction

This compound is a potent and selective covalent inhibitor of TEAD, a key downstream effector of the Hippo signaling pathway. By binding to the palmitoylation pocket of TEAD, this compound allosterically disrupts the interaction between TEAD and its coactivator, Yes-associated protein (YAP). This leads to the suppression of YAP-driven gene transcription, which is often dysregulated in various cancers, promoting cell proliferation and survival. These protocols provide detailed methodologies for utilizing this compound in cell culture-based assays to study its anti-proliferative effects and mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Malignant Mesothelioma and Neuroblastoma Cell Lines

| Cell Line | Cancer Type | NF2 Status | This compound IC50 (nM) | Treatment Duration |

| NCI-H226 | Malignant Mesothelioma | Deficient | 261.3 | 5 days |

| NCI-H2052 | Malignant Mesothelioma | Homozygous Inactivating Mutation | 228.7 | 5 days |

| NCI-H2452 | Malignant Mesothelioma | Wildtype | >10,000 | 5 days |

| IMR-32 | Neuroblastoma | Not Applicable | >10,000 | 5 days |

Table 2: Cell Culture Conditions for this compound-Related Experiments

| Cell Line | Base Medium | Serum | Supplements | Incubation Conditions |

| NCI-H226 | RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

| NCI-H2052 | RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

| NCI-H2452 | RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

| IMR-32 | Eagle's Minimum Essential Medium (EMEM) | 10% Fetal Bovine Serum (FBS) | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

| HEK293T | Dulbecco's Modified Eagle Medium (DMEM) | 10% Fetal Bovine Serum (FBS) | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Evaluating this compound in Cell Culture.

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the routine culture of the cell lines used in this compound experiments.

Materials:

-

NCI-H226, NCI-H2052, NCI-H2452, IMR-32, or HEK293T cells

-

Complete growth medium (see Table 2)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Biosafety cabinet

Protocol:

-

Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath. b. Decontaminate the vial with 70% ethanol before opening in a biosafety cabinet. c. Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 125 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium. f. Transfer the cell suspension to a T-75 flask. g. Incubate at 37°C with 5% CO2.

-

Cell Passaging (Subculturing): a. Observe the cells under a microscope. Passage the cells when they reach 70-80% confluency. b. Aspirate the culture medium from the flask. c. Wash the cell monolayer once with 5-10 mL of sterile PBS. d. Aspirate the PBS. e. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach. f. Add 7-8 mL of complete growth medium to inactivate the trypsin. g. Gently pipette the cell suspension up and down to ensure a single-cell suspension. h. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium. i. Incubate at 37°C with 5% CO2.

Cell Viability Assay (e.g., MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Cells of interest (e.g., NCI-H226, NCI-H2052)

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Multi-channel pipette

-

Plate reader

Protocol:

-

Cell Seeding: a. Trypsinize and count the cells as described in the general cell culture protocol. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. c. Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). c. Incubate the plate for the desired treatment duration (e.g., 5 days).

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals form. c. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 5-10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between YAP and TEAD in a cellular context, typically using HEK293T cells.

Materials:

-

HEK293T cells

-

Expression plasmids for FLAG-tagged TEAD and HA-tagged YAP

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG antibody conjugated to agarose beads

-

Anti-HA antibody

-

Appropriate secondary antibodies for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Transfection of HEK293T Cells: a. Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection. b. Co-transfect the cells with FLAG-TEAD and HA-YAP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

This compound Treatment: a. 24 hours post-transfection, treat the cells with 10 µM this compound or vehicle (DMSO) for another 24 hours.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (whole-cell lysate).

-

Immunoprecipitation: a. Incubate a portion of the whole-cell lysate with anti-FLAG agarose beads overnight at 4°C with gentle rotation. b. Wash the beads three times with lysis buffer. c. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the eluted proteins and a portion of the whole-cell lysate (input control) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with anti-HA and anti-FLAG antibodies to detect the presence of co-immunoprecipitated HA-YAP and the immunoprecipitated FLAG-TEAD, respectively. d. Visualize the protein bands using an appropriate detection system. A reduction in the HA-YAP signal in the this compound-treated sample compared to the vehicle control indicates disruption of the YAP-TEAD interaction.

Application Notes and Protocols for Co-Immunoprecipitation Assays Using mCMY020

For Researchers, Scientists, and Drug Development Professionals

Introduction

mCMY020 is a potent and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by occupying the central palmitoyylation pocket of TEAD proteins, which is crucial for their interaction with the transcriptional co-activator Yes-associated protein (YAP).[1] This interaction is a key downstream step in the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway and the subsequent hyperactivation of the YAP-TEAD transcriptional complex are implicated in the development and progression of various cancers.[1]

These application notes provide a detailed protocol for utilizing this compound in a co-immunoprecipitation (Co-IP) assay to study its effects on the YAP-TEAD protein-protein interaction. Co-IP is a powerful technique to investigate protein complexes within their native cellular environment.[3] By using an antibody to pull down a specific protein of interest (the "bait"), interacting proteins (the "prey") can be co-precipitated and subsequently identified by methods such as Western blotting or mass spectrometry. This protocol is specifically designed for researchers investigating the Hippo signaling pathway and developing therapeutics targeting the YAP-TEAD interface.

Mechanism of Action of this compound in the Hippo Signaling Pathway

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.

This compound acts as a covalent pan-TEAD inhibitor. By binding to the lipid-binding pocket of TEADs, it allosterically inhibits the interaction between YAP and TEADs 1, 2, and 3. This disruption of the YAP-TEAD complex prevents the transcription of target genes, thereby suppressing the pro-proliferative and anti-apoptotic signals.

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD interaction.

Quantitative Data on this compound's Effect on YAP-TEAD Interaction

A study by Nutsch et al. (2023) investigated the effect of this compound on the interaction between YAP and different TEAD isoforms using a co-immunoprecipitation assay in HEK293T cells. The cells were co-transfected with HA-tagged YAP and FLAG-tagged TEAD isoforms (TEAD1-4). Following treatment with 10 µM this compound for 24 hours, cell lysates were subjected to immunoprecipitation with an anti-FLAG antibody, and the amount of co-precipitated HA-YAP was quantified.

The results demonstrated that this compound significantly inhibited the association of YAP with TEAD1, TEAD2, and TEAD3. Interestingly, this compound did not show a significant inhibitory effect on the interaction between YAP and TEAD4. While the precise numerical data from the densitometry analysis is not provided in a tabular format in the publication, the findings are summarized qualitatively in the table below. Researchers can use this table as a template to record their own quantitative data.

| Target Complex | Treatment | Relative HA-YAP Precipitated (Arbitrary Units) | Percent Inhibition (%) |

| YAP-TEAD1 | Vehicle (DMSO) | Record your value | 0 |

| This compound (10 µM) | Record your value | Calculate your value | |

| YAP-TEAD2 | Vehicle (DMSO) | Record your value | 0 |

| This compound (10 µM) | Record your value | Calculate your value | |

| YAP-TEAD3 | Vehicle (DMSO) | Record your value | 0 |

| This compound (10 µM) | Record your value | Calculate your value | |

| YAP-TEAD4 | Vehicle (DMSO) | Record your value | 0 |

| This compound (10 µM) | Record your value | Calculate your value |

Detailed Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD Complex

This protocol is adapted from established Co-IP procedures and the specific experiment described by Nutsch et al. (2023). It is designed for cultured mammalian cells, such as HEK293T, and utilizes epitope-tagged proteins for specific immunoprecipitation and detection.

Materials and Reagents

-

Cell Lines: HEK293T cells

-

Plasmids:

-

Expression vector for HA-tagged YAP

-

Expression vectors for FLAG-tagged TEAD1, TEAD2, TEAD3, and TEAD4

-

-

Cell Culture Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

-

Transfection Reagent: (e.g., Lipofectamine 3000 or similar)

-

This compound: Stock solution in DMSO

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

-

Antibodies:

-

Anti-FLAG antibody for immunoprecipitation (e.g., mouse monoclonal)

-

Anti-HA antibody for Western blot detection (e.g., rabbit polyclonal)

-

Normal mouse IgG (for negative control)

-

-

Beads: Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer

-

Elution Buffer: 2x Laemmli sample buffer

-

Western Blotting Reagents:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Chemiluminescent substrate

-

Experimental Workflow

Caption: Experimental workflow for the co-immunoprecipitation assay.

Step-by-Step Procedure

Day 1: Cell Seeding and Transfection

-

Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with plasmids encoding HA-YAP and one of the FLAG-TEAD isoforms (TEAD1, TEAD2, TEAD3, or TEAD4) using a suitable transfection reagent according to the manufacturer's instructions.

Day 2: this compound Treatment

-

Approximately 24 hours post-transfection, treat the cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control).

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

Day 3: Cell Lysis and Immunoprecipitation

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Equilibrate the cleared lysate to 1 mg of total protein in a final volume of 500 µL with Co-IP Lysis Buffer.

-

Set aside 50 µL of the lysate as an "input" control.

-

To the remaining lysate, add 2-5 µg of anti-FLAG antibody or normal mouse IgG (negative control).

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.

-

Incubate with gentle rotation for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. For each wash, resuspend the beads, incubate for 5 minutes with rotation, and then pellet.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add 50 µL of 2x Laemmli sample buffer to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

-

Day 4: Western Blot Analysis

-

Load the eluted samples and the input controls onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-HA and anti-FLAG) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis

-

Quantify the band intensities of the co-immunoprecipitated HA-YAP and the immunoprecipitated FLAG-TEAD using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the co-precipitated HA-YAP band to the intensity of the corresponding immunoprecipitated FLAG-TEAD band to account for variations in immunoprecipitation efficiency.

-

Compare the normalized HA-YAP signal in the this compound-treated samples to the vehicle-treated samples to determine the effect of the inhibitor on the YAP-TEAD interaction.

Logical Relationships in the YAP-TEAD Interactome

The interaction between YAP and TEAD is central to the transcriptional output of the Hippo pathway. However, this is not a simple one-to-one interaction. The YAP-TEAD complex serves as a scaffold for the recruitment of other co-factors and is influenced by a network of other proteins. A Co-IP experiment followed by mass spectrometry can help to elucidate the broader interactome.

Caption: Logical relationships within the YAP-TEAD protein interaction network.

Conclusion

The use of this compound in co-immunoprecipitation assays provides a robust method for investigating the disruption of the YAP-TEAD protein-protein interaction. This approach is invaluable for researchers in the fields of cancer biology and drug development who are focused on the Hippo signaling pathway. The detailed protocol and accompanying information in these application notes offer a comprehensive guide to successfully performing and interpreting these experiments, ultimately contributing to a deeper understanding of YAP-TEAD-mediated transcription and the development of novel therapeutic strategies.

References

- 1. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the Protein–Protein Interaction Network of the Human Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

Application Notes and Protocols: mCMY020 Treatment of NCI-H226 Mesothelioma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant mesothelioma is an aggressive cancer arising from the mesothelial cells lining the body's cavities, most commonly the pleura.[1] It is strongly associated with asbestos exposure.[1] The NCI-H226 cell line, derived from a patient with squamous cell carcinoma of the lung, is a widely used in vitro model for studying mesothelioma.[2][3] These cells are adherent with an epithelial-like morphology and are suitable for cancer research and toxicology screening.[3] This document provides detailed protocols for evaluating the efficacy of a novel therapeutic agent, mCMY020, on the NCI-H226 cell line, and presents hypothetical data to illustrate expected outcomes.

Cell Line Information

-

Designation: NCI-H226

-

Source: Pleural effusion from a patient with squamous cell carcinoma.

-

Morphology: Epithelial-like.

-

Growth Properties: Adherent.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: 37°C with 5% CO2.

-

Doubling Time: Approximately 36-48 hours.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on NCI-H226 cells after 48 hours of treatment.

Table 1: Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 85.2 ± 5.1 |

| 5 | 62.7 ± 3.9 |

| 10 | 48.9 ± 4.2 |

| 25 | 21.3 ± 2.8 |

| 50 | 8.1 ± 1.9 |

| IC50 | ~10 µM |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |

| 10 | 15.8 ± 2.1 | 5.7 ± 1.1 |

| 25 | 35.4 ± 3.5 | 12.9 ± 2.3 |

| 50 | 58.1 ± 4.7 | 25.3 ± 3.0 |

Table 3: Caspase-3 Activity

| This compound Concentration (µM) | Fold Change in Caspase-3 Activity (vs. Control) |

| 0 (Vehicle Control) | 1.0 |

| 10 | 3.8 |

| 25 | 7.2 |

| 50 | 12.5 |

Experimental Protocols

Cell Culture and Maintenance

Protocol for Culturing NCI-H226 Cells:

-

Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with phosphate-buffered saline (PBS) and detach them using a 0.25% Trypsin-EDTA solution.

-

Resuspend the detached cells in fresh complete growth medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

Protocol for Assessing Cell Viability:

-

Seed NCI-H226 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

Protocol for Quantifying Apoptosis:

-

Seed NCI-H226 cells in a 6-well plate and treat with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis

Protocol for Protein Expression Analysis:

-

Lyse this compound-treated NCI-H226 cells in RIPA buffer containing protease and phosphatase inhibitors.

-